Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various organic solvents like ethanol and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a wide range of functionalized piperazine compounds.
Scientific Research Applications
Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Material Science: Its unique structure makes it useful in the design of novel materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-nitropyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H30N4O4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-nitro-3-piperidin-1-ylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N4O4/c1-20(2,3)28-19(25)23-13-11-21(12-14-23)16-7-8-17(24(26)27)18(15-16)22-9-5-4-6-10-22/h7-8,15H,4-6,9-14H2,1-3H3 |
InChI Key |
MXYRPOCPGWCNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.